Lusutrombopag-d13 is a deuterated analog of lusutrombopag, an orally bioavailable small molecule that acts as a thrombopoietin receptor agonist. It was developed to treat thrombocytopenia, particularly in patients with chronic liver disease who are scheduled for invasive procedures. Thrombocytopenia is characterized by abnormally low platelet counts, which can lead to increased risk of bleeding during medical interventions. Lusutrombopag-d13 functions by stimulating the proliferation and differentiation of megakaryocytes, the cells responsible for platelet production, thereby increasing platelet counts in affected individuals .
Lusutrombopag-d13 is classified as a small molecule and falls under the category of thrombopoietin receptor agonists. It is recognized for its role in enhancing platelet production and is part of the broader class of organic compounds known as cinnamic acids. The compound was developed by Shionogi & Company, a pharmaceutical company based in Osaka, Japan .
The synthesis of lusutrombopag-d13 involves several steps that utilize advanced organic chemistry techniques. The synthetic route typically includes:
The synthesis pathway emphasizes operational simplicity and high reproducibility, making it suitable for large-scale production.
Lusutrombopag-d13 has a molecular formula of with an average molecular weight of approximately 590.14 g/mol . The structure features:
The deuteration (D) indicates that hydrogen atoms in certain positions are replaced with deuterium, which can affect the compound's pharmacokinetics and stability.
Lusutrombopag-d13 undergoes various chemical reactions during its synthesis and metabolism:
The compound's interactions with enzymes, particularly cytochrome P450 enzymes, play a significant role in its metabolic pathway .
Lusutrombopag-d13 acts primarily through its agonistic effect on thrombopoietin receptors located on megakaryocytes. The mechanism involves:
Clinical studies have demonstrated that treatment with lusutrombopag significantly raises platelet counts in patients with chronic liver disease, thus reducing the need for platelet transfusions .
Lusutrombopag-d13 is primarily used in clinical settings for managing thrombocytopenia associated with chronic liver disease. Its ability to increase platelet counts makes it a valuable therapeutic option for patients requiring invasive procedures where low platelet counts pose significant risks.
In addition to its therapeutic applications, research into its pharmacokinetics due to deuteration may provide insights into drug design strategies that enhance efficacy while minimizing side effects .
CAS No.: 3463-92-1
CAS No.: 85137-47-9
CAS No.:
CAS No.:
CAS No.: 141042-20-8
CAS No.: 916610-55-4